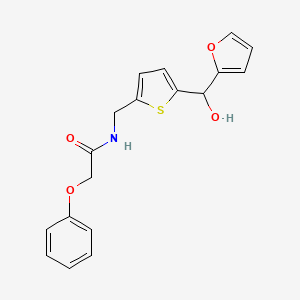

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10,18,21H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBWUBZZKLFUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide typically involves multi-step organic synthesis techniques. One common method involves the initial formation of the furan and thiophene rings, followed by their functionalization and subsequent coupling with the phenoxyacetamide group. Specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process, making it more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group in the phenoxyacetamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the phenoxyacetamide group can produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Wirkmechanismus

The mechanism by which N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Thiophene-Furan Hybrids

- 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8): Synthesized via a three-step procedure (65% yield, mp 127–131°C). The thiophene-furan core is analogous to the target compound but includes a sulfonamide group instead of phenoxyacetamide .

- 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) : Achieved 71% yield (mp 90–92°C) using gold(I)-catalyzed reactions, highlighting the versatility of furan-thiophene systems in transition-metal catalysis .

Phenoxyacetamide Derivatives

- 2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide: Features a phenoxyacetamide backbone linked to a thiazole sulfonamide group. This compound’s synthesis and structural diversity underscore the pharmacophoric relevance of the acetamide moiety in drug design .

- N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide : Combines furan and thiazole rings with acetamide, demonstrating moderate aqueous solubility (39.1 µg/mL at pH 7.4), a property likely shared with the target compound due to similar polar groups .

Thioacetamide and Thiazolidinone Derivatives

- N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13): Synthesized in 58% yield (mp 159–160°C) with a nitro-furan substituent, indicating that furan modifications can enhance thermal stability .

- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5): Achieved 87% yield (mp 269.0°C), demonstrating high thermal stability linked to quinazolinone-thioacetamide frameworks .

Physicochemical Properties

The target compound’s predicted melting point and solubility may align with furan-thiophene analogs (e.g., 90–160°C), though the phenoxyacetamide group could increase lipophilicity compared to sulfonamide derivatives .

Biologische Aktivität

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a unique combination of functional groups, including:

- Furan moiety : Known for its reactivity and ability to participate in various chemical reactions.

- Thiophene ring : Contributes to the compound's electronic properties and enhances biological activity.

- Phenoxyacetamide group : Imparts specific pharmacological properties.

The molecular formula for N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is with a molecular weight of approximately 343.4 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, studies have shown that derivatives of furan and thiophene possess cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the inhibition of key cellular pathways that regulate cell proliferation and survival.

Case Study : A related compound demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) of 1.55 μM against cancer cell lines, suggesting potential efficacy for N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide in similar contexts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Acetyl derivative | HeLa | 1.55 |

| Methyl derivatives | HepG2 | 10–30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds containing furan and thiophene rings are known to exhibit antibacterial and antifungal activities. The presence of the hydroxymethyl group is believed to enhance these properties by increasing solubility and interaction with microbial membranes.

Research Findings : In vitro studies have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide can be influenced by structural modifications. The following table summarizes key findings regarding how changes in structure affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl group presence | Increases reactivity and solubility |

| Substitution on thiophene ring | Alters electronic properties, enhancing cytotoxicity |

| Variation in phenoxy group | Modifies receptor interaction, impacting pharmacodynamics |

The exact mechanism through which N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to altered gene expression and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically begins with furan and thiophene intermediates. Key steps include:

- Hydroxymethylation : Reaction of furan-2-carbaldehyde with a reducing agent (e.g., NaBH₄) to form the hydroxymethyl group .

- Thiophene coupling : Suzuki-Miyaura or nucleophilic substitution to attach the thiophene moiety to the furan-hydroxymethyl group .

- Acylation : Final coupling of 2-phenoxyacetic acid using EDCI/HOBt or DCC as coupling agents .

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Primary Techniques :

- NMR : ¹H/¹³C NMR confirms regioselectivity of hydroxymethyl and thiophene substitutions (e.g., δ 4.5–5.0 ppm for -CH₂-O-) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 388.12) .

- HPLC : Purity assessment using C18 columns (ACN/water gradient) .

- Advanced Methods :

- X-ray crystallography resolves stereochemical ambiguities in the hydroxymethyl group .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (>150°C) .

- Key Findings : Hydrolytic instability at pH < 3 due to acetamide cleavage; stable in neutral/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.5 μM in enzymatic assays vs. 15 μM in cell-based assays).

- Resolution Methods :

- Membrane permeability : Measure cellular uptake via LC-MS to correlate intracellular concentration with activity .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

- Off-target profiling : Use kinome-wide screening to identify non-specific interactions .

Q. How can computational modeling guide structural optimization for enhanced target binding?

- Approach :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., COX-2 or EGFR) .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenoxy) with bioactivity .

- Validation : Synthesize top-ranked analogs (e.g., halogenated phenoxy derivatives) and test in vitro .

Q. What mechanistic insights explain the compound’s selectivity between related biological targets?

- Example : Selective inhibition of PI3Kα over PI3Kβ.

- Methods :

- Mutagenesis studies : Identify key binding residues (e.g., Lys802 in PI3Kα) via alanine scanning .

- Molecular dynamics : Simulate ligand-protein interactions to quantify binding energy differences .

- Data Interpretation : Hydrophobic interactions with PI3Kα’s affinity pocket drive selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.